molecular formula C14H14O B1253394 1,3-Dimethyl-2-phenoxybenzene CAS No. 22040-02-4

1,3-Dimethyl-2-phenoxybenzene

Cat. No.: B1253394
CAS No.: 22040-02-4
M. Wt: 198.26 g/mol
InChI Key: LUBUOSHGCFAFRO-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-phenoxybenzene (CAS: Not explicitly provided; referred to as compound 2 in ) is a diaryl ether derivative featuring two methyl groups at the 1- and 3-positions of the benzene ring and a phenoxy substituent at the 2-position. It is synthesized via oxidative dearomatization reactions, as demonstrated in the conversion of phenols to substituted cyclohexadienones and diaryl ethers using λ³- and λ⁵-iodane reagents . The compound exhibits conformational chirality in the solid state due to restricted rotation of the phenoxy group, forming chiral crystals without external chiral agents .

Properties

CAS No.

22040-02-4

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1,3-dimethyl-2-phenoxybenzene

InChI

InChI=1S/C14H14O/c1-11-7-6-8-12(2)14(11)15-13-9-4-3-5-10-13/h3-10H,1-2H3

InChI Key

LUBUOSHGCFAFRO-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OC2=CC=CC=C2

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=CC=CC=C2

Synonyms

1,3-dimethyl-2-phenoxybenzene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1,3-dimethyl-2-phenoxybenzene, enabling comparisons of steric, electronic, and crystallographic properties:

Phenoxybenzene (4b)

  • Structure : A simple diaryl ether lacking methyl substituents.
  • Key Differences: Steric Effects: The absence of methyl groups reduces steric hindrance, allowing freer rotation of the phenoxy moiety. This results in non-chiral crystals in the solid state . Reactivity: Less steric shielding may enhance susceptibility to electrophilic substitution reactions compared to methylated derivatives.

1,3,5-Trimethyl-2-phenoxybenzene (4d)

  • Structure : Features three methyl groups at the 1-, 3-, and 5-positions.

Di(4-aminophenyl) Ether (Compound 3 in )

  • Structure: A diaryl ether with amino groups at the para positions.
  • Key Differences: Hydrogen Bonding: Amino groups enable hydrogen bonding, influencing crystal packing and solubility. This contrasts with the hydrophobic methyl groups in this compound . Chirality: Forms chiral crystals like this compound, but the driving force (hydrogen bonding vs. steric hindrance) differs.

1-(3,3-Dichloroallyloxy)-2-nitrobenzene

  • Structure : A nitro-substituted benzene with a dichloroallyloxy group.
  • Key Differences: Electronic Effects: The nitro group is strongly electron-withdrawing, making the compound more electrophilic than methyl-substituted analogs.

Structural and Property Comparison Table

Compound Substituents Chirality (Solid State) Key Interactions/Reactivity
This compound 1-,3-Me, 2-OPh Yes Steric hindrance, chiral crystals
Phenoxybenzene (4b) 2-OPh No Free rotation, non-chiral
1,3,5-Trimethyl-2-phenoxybenzene (4d) 1-,3-,5-Me, 2-OPh Unreported High steric crowding
Di(4-aminophenyl) ether 4-NH₂ Yes Hydrogen bonding, chiral crystals
1-(3,3-Dichloroallyloxy)-2-nitrobenzene 2-NO₂, 3,3-Cl₂ No C–H···Cl intramolecular interaction

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